molecular formula BH4Li B094910 Lithium borodeuteride CAS No. 15246-28-3

Lithium borodeuteride

Cat. No.: B094910
CAS No.: 15246-28-3
M. Wt: 25.8 g/mol
InChI Key: UUKMSDRCXNLYOO-XWFVQAFUSA-N
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Description

Lithium [2H4]tetrahydroborate(1-) is a chemical compound with the formula BD4.Li. It is also known as lithium borodeuteride-d4. This compound is a derivative of lithium tetrahydroborate, where the hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research due to its unique properties and applications.

Biochemical Analysis

Biochemical Properties

Lithium borodeuteride is involved in various biochemical reactions. It is used in the reduction of carbonyl, where it shows a distinct advantage over sodium borodeuteride due to its reactivity

Cellular Effects

The cellular effects of this compound are not well-documented. Lithium, a component of this compound, has been studied extensively. Lithium has been shown to have effects on human red blood cells, influencing their functional and morphological characteristics . It also has effects on intestinal stem cells, helping to mitigate graft-versus-host disease . These effects may provide some insight into the potential cellular effects of this compound, but direct studies on this compound are needed.

Molecular Mechanism

Lithium, a component of the compound, is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling pathways . This suggests that this compound may also interact with these or similar biomolecules, affecting gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Lithium, a component of the compound, has been shown to have both short-term and long-term effects on cells of the central nervous system

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on lithium have shown that its effects can vary with dosage, with lower levels potentially sufficient for preventing depressive recurrences in older populations of patients

Metabolic Pathways

Lithium, a component of the compound, is known to affect several cellular signaling pathways, including adenylate cyclase, eicosanoid formation, phosphoinositol, and glycogen synthase

Transport and Distribution

Lithium, a component of the compound, is rapidly absorbed by the gastrointestinal tract and distributed within the body

Subcellular Localization

Research on protein and RNA subcellular localization may provide insights into how this compound could be localized within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium [2H4]tetrahydroborate(1-) can be synthesized by reacting lithium hydride with deuterated boron compounds under controlled conditions. The reaction typically involves the use of a deuterated solvent and is carried out under an inert atmosphere to prevent contamination and unwanted reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete substitution of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of Lithium borodeuteride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Lithium [2H4]tetrahydroborate(1-) undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent in many organic and inorganic reactions.

    Substitution Reactions: It can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.

    Decomposition Reactions: Under certain conditions, it can decompose to release deuterium gas.

Common Reagents and Conditions

Common reagents used in reactions with Lithium borodeuteride include deuterated solvents, catalysts, and other deuterated compounds. The reactions are typically carried out under inert atmospheres, such as argon or nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. In reduction reactions, the primary products are deuterated compounds. In substitution reactions, the products are typically deuterated derivatives of the starting materials.

Scientific Research Applications

Lithium [2H4]tetrahydroborate(1-) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reducing agent and a source of deuterium in various chemical reactions. It is also used in the synthesis of deuterated compounds for NMR spectroscopy and other analytical techniques.

    Biology: It is used in the study of deuterium isotope effects in biological systems. Deuterated compounds are often used as tracers in metabolic studies.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Lithium tetrahydroborate (LiBH4): The non-deuterated counterpart of Lithium borodeuteride.

    Sodium tetrahydroborate (NaBH4): A similar compound with sodium instead of lithium.

    Potassium tetrahydroborate (KBH4): A similar compound with potassium instead of lithium.

Uniqueness

Lithium [2H4]tetrahydroborate(1-) is unique due to the presence of deuterium atoms, which impart different physical and chemical properties compared to its non-deuterated counterpart. The use of deuterium can enhance the stability and reactivity of the compound, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

lithium;tetradeuterioboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[BH4-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934505
Record name Lithium (~2~H_4_)tetrahydroborate
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Molecular Weight

25.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15246-28-3
Record name Borate(1-), tetrahydro-d4-, lithium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15246-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium (2H4)tetrahydroborate(1-)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium (~2~H_4_)tetrahydroborate
Source EPA DSSTox
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Record name Lithium [2H4]tetrahydroborate(1-)
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Q & A

Q1: What is the primary use of lithium borodeuteride in scientific research?

A1: this compound (LiBD4) is primarily used as a powerful reducing agent in chemical synthesis. [, , ] Its deuterium labeling makes it particularly useful for incorporating deuterium into organic molecules, facilitating mechanistic studies and spectroscopic analyses. [, , , ]

Q2: How does the isotopic purity of this compound impact its applications?

A2: High isotopic purity is crucial for accurate deuterium labeling experiments. Syntheses have been developed to achieve a high isotopic purity of LiBD4, ensuring reliable incorporation of deuterium into target molecules. [] For instance, trimethylamineborane-d3, a precursor to LiBD4, can be produced with high isotopic purity, leading to LiBD4 with a chemical purity of 97% and consistent deuterium incorporation. []

Q3: Can you provide an example of how this compound is used in the synthesis of deuterium-labeled compounds?

A3: One example is the synthesis of cyclopropyl cyanide-2,2-d2. [] Methyl 3-cyanopropionate is reduced with LiBD4, introducing deuterium at a specific position. The resulting alcohol is then transformed into the final product, cyclopropyl cyanide-2,2-d2, with a high degree of deuterium incorporation (>95%). []

Q4: Are there alternative methods for synthesizing this compound besides using trimethylamineborane-d3?

A4: Yes, an alternative synthesis involves the reaction between lithium deuteride (LiD) and boron trifluoride etherate. [] This method has proven advantageous for producing this compound as it avoids the formation of stable solvent complexes, which can occur with the trimethylamineborane-d3 method. []

Q5: How does the structure of candidoin, a component of the candidin antibiotic complex, relate to this compound?

A5: Researchers utilized this compound (LiBD4) and its non-deuterated counterpart, lithium borohydride (LiBH4), to elucidate the complex structure of candidoin. [] By selectively reducing specific functional groups in candidoin and analyzing the mass spectral data of the resulting deuterated and non-deuterated derivatives, researchers were able to determine the positions of various atoms within the candidoin molecule. []

Q6: Are there any known challenges associated with using this compound?

A6: One challenge highlighted in the research is the potential for this compound to form stable complexes with certain solvents. [] This can complicate purification and impact the overall yield of the desired product. Researchers have explored alternative synthesis methods to mitigate this issue. []

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